

# Application Note: Oxacyclohexadecan-2-one as an Internal Standard in Mass Spectrometry

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## Compound of Interest

Compound Name: Oxacyclohexadecan-2-one

Cat. No.: B145818

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## Introduction

Accurate and precise quantification of analytes is critical in mass spectrometry-based analyses. The use of an internal standard (IS) is a widely accepted practice to correct for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard should be a compound that is chemically similar to the analyte of interest but not naturally present in the sample. **Oxacyclohexadecan-2-one**, also known as cyclopentadecanolide or muskolactone, is a synthetic musk compound that can serve as an effective internal standard in the analysis of volatile and semi-volatile organic compounds, particularly in complex matrices such as cosmetics and environmental samples.[2] Its high molecular weight, chemical stability, and distinct mass spectrum make it a suitable candidate for this purpose.

This application note provides a detailed protocol for the use of **Oxacyclohexadecan-2-one** as an internal standard in the quantitative analysis of fragrance compounds in a cosmetic matrix by Gas Chromatography-Mass Spectrometry (GC-MS).

## Physicochemical Properties of Oxacyclohexadecan-2-one

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation.

Property	Value	Reference
Chemical Formula	C15H28O2	[3]
Molecular Weight	240.38 g/mol	[3]
CAS Number	106-02-5	[3]
Boiling Point	137 °C @ 2 mm Hg	[4]
Appearance	White to pale yellow solid	[4]
Solubility	Insoluble in water	[4]

## Mass Spectrum of Oxacyclohexadecan-2-one

The electron ionization (EI) mass spectrum of **Oxacyclohexadecan-2-one** is characterized by a series of fragment ions that can be used for its identification and quantification.

m/z	Relative Intensity
41	99.99
55	98.81
69	55.28
83	40.37
98	35.00

Data obtained from the NIST WebBook.[3]

## Experimental Protocol: Quantification of a Fragrance Analyte in a Cosmetic Lotion

This protocol outlines the procedure for the quantification of a hypothetical fragrance analyte, "Fragrance X," in a cosmetic lotion using **Oxacyclohexadecan-2-one** as the internal standard.

### 1. Materials and Reagents

- Solvents: Dichloromethane (DCM), Ethanol (HPLC grade)
- Internal Standard (IS) Stock Solution: 1 mg/mL **Oxacyclohexadecan-2-one** in Ethanol
- Analyte Stock Solution: 1 mg/mL "Fragrance X" in Ethanol
- Cosmetic Lotion Matrix: A commercially available, fragrance-free lotion
- Solid Phase Extraction (SPE) Cartridges: C18, 500 mg
- Vials: 2 mL amber glass vials with screw caps and PTFE septa

## 2. Preparation of Calibration Standards

- Prepare a series of calibration standards by spiking the fragrance-free lotion matrix with known concentrations of "Fragrance X."
- To each calibration standard and sample, add a constant amount of the **Oxacyclohexadecan-2-one** internal standard. A typical final concentration for the internal standard is 10 µg/mL.
- The concentration range for "Fragrance X" should bracket the expected concentration in the samples.

Calibration Level	Concentration of "Fragrance X" (µg/mL)	Concentration of IS (µg/mL)
1	1	10
2	5	10
3	10	10
4	25	10
5	50	10
6	100	10

## 3. Sample Preparation

- Accurately weigh 1 g of the cosmetic lotion sample into a 15 mL centrifuge tube.
- Add 10  $\mu$ L of the 1 mg/mL **Oxacyclohexadecan-2-one** internal standard stock solution.
- Add 5 mL of DCM and vortex for 2 minutes to extract the fragrance compounds and the internal standard.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the DCM (bottom layer) to a clean tube.
- Condition a C18 SPE cartridge with 5 mL of DCM followed by 5 mL of ethanol.
- Load the DCM extract onto the conditioned SPE cartridge.
- Elute the analytes with 5 mL of DCM.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of ethanol and transfer to a GC-MS vial.

#### 4. GC-MS Analysis

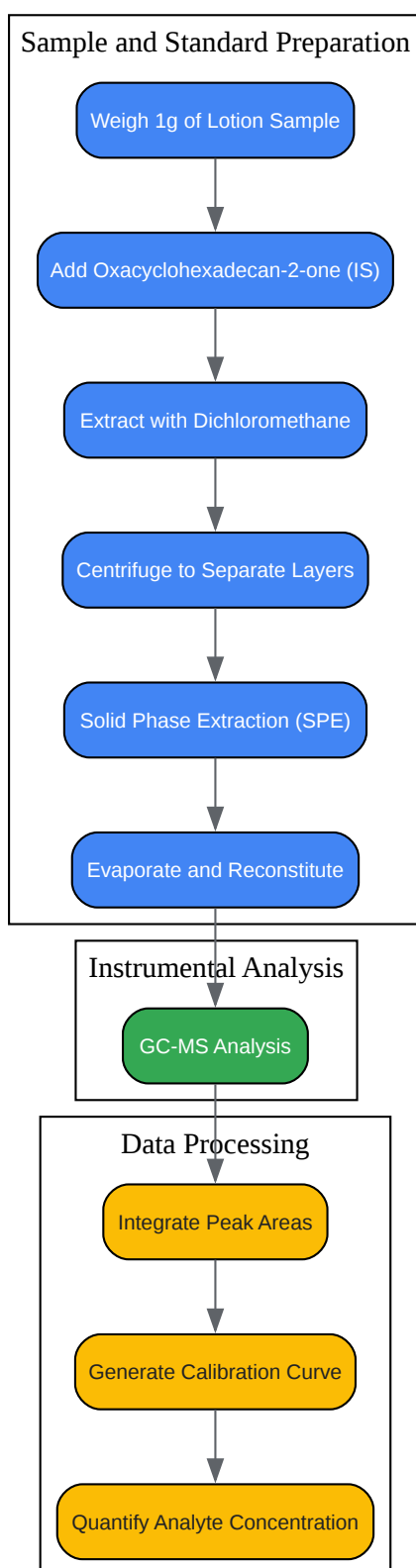
Parameter	Setting
Gas Chromatograph	
Column	DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume	1 µL
Injector Temperature	250 °C
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Program	Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Scan Mode	Selected Ion Monitoring (SIM)
SIM Ions (Fragrance X)	To be determined based on the analyte's mass spectrum
SIM Ions (IS)	m/z 98, 112, 126

## 5. Data Analysis

- Integrate the peak areas of "Fragrance X" and **Oxacyclohexadecan-2-one** in the chromatograms of the calibration standards and samples.
- Calculate the response factor (RF) for each calibration standard using the following equation:  
$$RF = (Area\_Analyte / Concentration\_Analyte) / (Area\_IS / Concentration\_IS)$$
- Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards to generate a calibration curve.

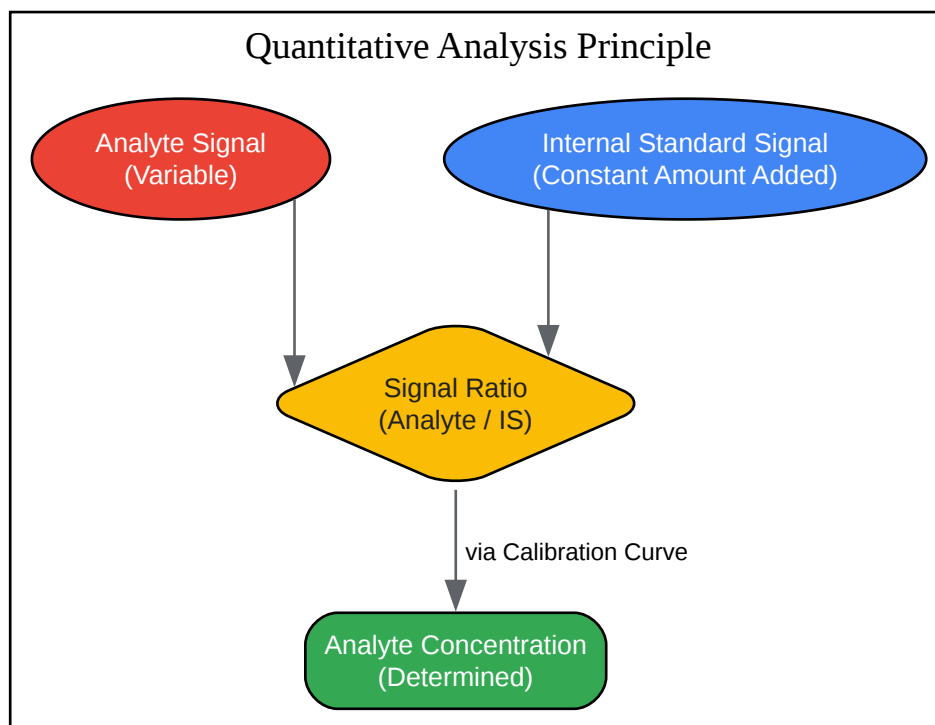
- Determine the concentration of "Fragrance X" in the samples by applying the peak area ratio to the calibration curve.

## Diagrams



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Caption: Experimental workflow for the quantification of a fragrance analyte using **Oxacyclohexadecan-2-one** as an internal standard.



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Caption: Logical relationship for quantification using an internal standard.

## Conclusion

**Oxacyclohexadecan-2-one** is a versatile and reliable internal standard for the quantification of volatile and semi-volatile compounds in complex matrices by GC-MS. Its chemical properties and distinct mass spectrum allow for accurate correction of analytical variability, leading to robust and reproducible results. The protocol provided herein can be adapted for the analysis of various analytes in different sample types, making it a valuable tool for researchers and scientists in diverse fields.

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